Lipophilicity–Polarity Balance: LogP and TPSA Comparison vs. Parent Ethyl 5-Amino-1H-pyrazole-4-carboxylate
The target compound maintains a LogP of 0.675 (XLogP3-AA = 0), nearly identical to the parent ethyl 5-amino-1H-pyrazole-4-carboxylate (LogP 0.75), while increasing topological polar surface area (TPSA) from 81.00 Ų to 122 Ų [1]. This represents a ~51% increase in TPSA without a corresponding increase in lipophilicity, a combination that, per the widely cited Veber rules, predicts improved oral bioavailability potential relative to compounds with TPSA >140 Ų while retaining membrane permeability comparable to the parent scaffold [2].
| Evidence Dimension | LogP (octanol-water partition coefficient) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.675 (measured/calculated), TPSA = 122 Ų |
| Comparator Or Baseline | Ethyl 5-amino-1H-pyrazole-4-carboxylate (CAS 1260243-04-6): LogP = 0.75, TPSA = 81.00 Ų |
| Quantified Difference | ΔLogP = −0.075 (negligible); ΔTPSA = +41 Ų (+50.6% increase) |
| Conditions | Computed physicochemical properties (PubChem/ChemBase XLogP3; Cactvs TPSA algorithm) |
Why This Matters
For procurement decisions in drug discovery programs, this LogP/TPSA profile distinguishes the compound from both the parent scaffold and the more polar alcohol precursor, offering a unique physicochemical vector for balancing solubility and permeability without resorting to scaffold hopping.
- [1] PubChem CID 15077739: XLogP3-AA = 0, TPSA = 122 Ų. National Center for Biotechnology Information. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
